2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)- is a heterocyclic organic compound that belongs to the quinoxalinone family This compound is characterized by a quinoxalinone core structure with a methyl group at the 3-position and a phenylmethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)- typically involves the condensation of o-phenylenediamine with a suitable diketone or keto acid. One common method is the reaction of o-phenylenediamine with benzyl methyl ketone under acidic conditions to form the desired quinoxalinone derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction of the quinoxalinone ring can yield dihydroquinoxalinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted quinoxalinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxalinone derivatives.
Substitution: Various substituted quinoxalinone derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound for drug discovery and development.
Medicine: Investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and viral infections.
Industry: Used in the development of new materials with unique properties, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. Additionally, it can interfere with the function of viral proteins, preventing viral replication. In cancer cells, the compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
Quinoxalinone: The parent compound with a similar core structure but lacking the methyl and phenylmethyl substituents.
2(1H)-Quinoxalinone, 3-methyl-: A derivative with only a methyl group at the 3-position.
2(1H)-Quinoxalinone, 1-(phenylmethyl)-: A derivative with only a phenylmethyl group at the 1-position.
Uniqueness
2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)- is unique due to the presence of both the methyl and phenylmethyl groups, which can enhance its biological activity and selectivity. The combination of these substituents can lead to improved pharmacokinetic properties, such as increased solubility and better cellular uptake, making it a promising candidate for further development as a therapeutic agent.
Properties
CAS No. |
84546-74-7 |
---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-benzyl-3-methylquinoxalin-2-one |
InChI |
InChI=1S/C16H14N2O/c1-12-16(19)18(11-13-7-3-2-4-8-13)15-10-6-5-9-14(15)17-12/h2-10H,11H2,1H3 |
InChI Key |
FJLBBMABBOQQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.